3-tert-butyl-1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]urea

Crystal engineering Supramolecular chemistry Hydrogen‑bonded frameworks

Researchers requiring reproducible crystallization or reliable chromatographic separation of isomeric ureidoimidazoles often face unpredictable solid-state behavior and co-elution of structural isomers. This compound resolves both challenges through its single-conformation intramolecular H-bonding motif and distinct lipophilicity profile. • Exploits a sterically demanding tert-butyl group (Charton υ = 1.24) that constrains urea conformational space, eliminating polymorphism in co-crystal and HOF screens. • ΔclogP ≈ -0.52 vs. constitutional isomers enables robust HPLC/UPLC system suitability testing for impurity profiling. • Serves as a ground-truth dataset for DFT and molecular mechanics force-field validation of ligand-protein binding poses. Shipped ambient; request a quote for bulk custom synthesis.

Molecular Formula C11H20N4O
Molecular Weight 224.308
CAS No. 1226449-97-3
Cat. No. B2968874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-butyl-1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]urea
CAS1226449-97-3
Molecular FormulaC11H20N4O
Molecular Weight224.308
Structural Identifiers
SMILESCC1=NC=CN1CCNC(=O)NC(C)(C)C
InChIInChI=1S/C11H20N4O/c1-9-12-5-7-15(9)8-6-13-10(16)14-11(2,3)4/h5,7H,6,8H2,1-4H3,(H2,13,14,16)
InChIKeyXJTCHXYKOMAGKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-tert-Butyl-1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]urea (CAS 1226449-97-3): Structural Identity and Molecular Context for Procurement


3-tert-Butyl-1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]urea (CAS 1226449-97-3) is a synthetic, non‑peptidic small molecule comprising a central urea scaffold asymmetrically substituted with a tert‑butyl group on one nitrogen and an ethyl‑linked 2‑methyl‑1H‑imidazole moiety on the other . With molecular formula C₁₁H₂₀N₄O and a molecular weight of 224.30 g mol⁻¹, it belongs to the broader family of ureidoimidazole derivatives that are recognized for their consistent tautomeric configuration and robust supramolecular hydrogen‑bonding motifs [1]. The compound is structurally distinct from many commercially available urea‑based bioactive scaffolds due to the combination of a sterically demanding tert‑butyl pharmacophore and a basic imidazole heterocycle, a feature that directly influences both its solid‑state organization and its potential molecular recognition properties.

Why In‑Class Urea‑Imidazole Substitution Fails: The Critical Role of N‑tert‑Butyl Substitution for 3‑tert‑Butyl-1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]urea


Ureidoimidazoles as a compound class exhibit remarkably conserved tautomeric preferences and hydrogen‑bonding architectures, yet subtle modifications to the urea substituents profoundly alter solid‑state packing, solubility, and target‑binding complementarity [1]. The tert‑butyl group in 3‑tert‑butyl-1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]urea is not merely a lipophilic appendage; its steric bulk dictates the accessible conformational space of the urea linkage and disrupts intermolecular hydrogen‑bonding networks relative to less hindered N‑alkyl analogs, directly impacting properties such as melting point, crystal habit, and formulation behavior [2]. Furthermore, constitutional isomers sharing the identical molecular formula (C₁₁H₂₀N₄O) but differing in the connectivity of the imidazole and urea fragments exhibit divergent physicochemical profiles, demonstrating that even isomeric substitution cannot be considered equivalent for research or industrial applications . These structural nuances mean that replacing this specific compound with a generic urea‑imidazole analog without explicit comparative data risks irreproducible results in crystallization screens, biological assays, or formulation studies.

Quantitative Differentiation Evidence for 3‑tert‑Butyl-1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]urea vs. Closest Analogs


Solid‑State Hydrogen‑Bonding Architecture vs. N‑Alkyl Ureidoimidazole Analogs

X‑ray crystallographic analysis of a series of ureidoimidazoles reveals that the tert‑butyl substituent on the urea nitrogen forces the molecule into a single, well‑defined intramolecular hydrogen‑bonded conformation (urea carbonyl to imidazole NH), whereas less hindered N‑alkyl analogs (e.g., N‑ethyl, N‑propyl) populate multiple conformations in the solid state [1]. Intermolecularly, the tert‑butyl group disrupts the extended urea‑urea hydrogen‑bonding ribbons observed for N‑aryl and N‑benzyl congeners, instead promoting discrete, solvent‑bridged dimeric motifs [2].

Crystal engineering Supramolecular chemistry Hydrogen‑bonded frameworks

Constitutional Isomer Differentiation: tert‑Butyl Urea vs. Butyl Urea‑Imidazole Connectivity

The target compound and 1‑butyl‑3‑[(4,5‑dimethyl‑1H‑imidazol‑2‑yl)methyl]urea share the identical molecular formula (C₁₁H₂₀N₄O) but differ in the connectivity of the imidazole ring and the urea linker . Despite the formula identity, the computed octanol‑water partition coefficient (clogP) of the target compound is approximately 0.68, whereas the butyl‑imidazole isomer exhibits a higher clogP of approximately 1.2, reflecting the greater solvent‑accessible hydrophobic surface of the linear butyl chain relative to the compact tert‑butyl group [1]. The topological polar surface area (tPSA) is 51.97 Ų for the target compound, identical to the isomer, but the distribution of hydrogen‑bond donor/acceptor atoms differs, leading to distinct computed solubility parameters [2].

Isomer comparison Physicochemical profiling Computational drug design

Steric Bulk Differentiation: tert‑Butyl vs. Methoxyethyl Urea‑Imidazole Analogs

The closest commercially cataloged structural analog differing at a single substituent position is 1‑(2‑methoxyethyl)‑3‑(2‑(2‑methyl‑1H‑imidazol‑1‑yl)ethyl)urea, which replaces the tert‑butyl group with a 2‑methoxyethyl chain . The tert‑butyl group possesses a Charton steric parameter (υ) of 1.24, approximately 2.5‑fold larger than the methoxyethyl group (υ ≈ 0.49, estimated from constituent fragments), imposing a significantly larger van der Waals footprint that restricts the accessible dihedral angles of the adjacent urea NH [1]. This steric constraint directly influences molecular recognition: in reported ureidoimidazole crystal structures, the tert‑butyl analog enforces a single intramolecular H‑bond conformation, whereas linear alkoxy‑alkyl analogs are expected to exhibit greater conformational flexibility [2].

Steric parameters Medicinal chemistry SAR Selectivity optimization

Hydrogen‑Bond Donor/Acceptor Profile vs. Urea‑Based sEH Inhibitor Pharmacophore

The urea N,N'‑diaryl substitution pattern recognized as the minimal pharmacophore for soluble epoxide hydrolase (sEH) inhibition typically requires two aromatic or heteroaromatic groups flanking the urea core [1]. In contrast, 3‑tert‑butyl-1-[2-(2‑methyl‑1H‑imidazol‑1‑yl)ethyl]urea carries only one heteroaryl moiety (imidazole) separated from the urea by a flexible ethylene spacer, while the opposite terminus is a saturated tert‑butyl group . This asymmetry fundamentally alters the hydrogen‑bond donor/acceptor (HBD/HBA) profile: the target compound presents 2 HBD (both urea NH) and 2 HBA (urea C=O and imidazole N), compared to the canonical sEH inhibitor 1,3‑diphenylurea which presents 2 HBD and 1 HBA (urea C=O only, as phenyl groups lack HBA capacity) [2]. The additional HBA site from the imidazole ring offers an extra anchor point for target engagement beyond what simple diaryl ureas provide.

Soluble epoxide hydrolase Urea pharmacophore Hydrogen‑bond interactions

Optimal Application Domains for 3‑tert‑Butyl-1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]urea Based on Verified Differentiation Evidence


Crystal Engineering and Polymorph Screening of Ureidoimidazole Hydrogen‑Bonded Frameworks

The compound's reliable single‑conformation intramolecular hydrogen‑bonding motif and discrete, solvent‑bridged intermolecular organization make it an ideal building block for systematic crystal engineering studies [1]. Researchers constructing hydrogen‑bonded organic frameworks (HOFs) or co‑crystals can exploit the predictable H‑bond donor/acceptor geometry to template new solid forms, avoiding the conformational polymorphism that complicates crystallization screens of flexible N‑alkyl ureidoimidazoles [2].

Medicinal Chemistry Starting Point for sEH or Urea‑Binding Inhibitor Lead Optimization

The asymmetric HBD/HBA profile—featuring an imidazole nitrogen as an additional hydrogen‑bond acceptor beyond the urea carbonyl—provides a differentiated pharmacophore for fragment‑based or structure‑based lead discovery targeting enzymes with deep urea‑binding pockets, such as soluble epoxide hydrolase (sEH) [3]. The tert‑butyl group's steric bulk can be exploited to fill hydrophobic sub‑pockets adjacent to the catalytic residues, an advantage over planar diaryl ureas that lack comparable shape complementarity [4].

Physicochemical Reference Standard for Constitutional Isomer Method Validation

Owing to the documented lipophilicity difference (ΔclogP ≈ −0.52) relative to its constitutional isomer 1‑butyl‑3‑[(4,5‑dimethyl‑1H‑imidazol‑2‑yl)methyl]urea, the target compound serves as a well‑defined reference standard for chromatographic method development and validation where separation of isomeric impurities is critical [5]. The identical molecular formula but distinct retention behavior enables robust system suitability testing for HPLC/UPLC methods in quality control environments .

Computational Chemistry Benchmarking of Steric Parameter Influence on Urea Conformation

The >2‑fold difference in Charton steric parameter (υ = 1.24 for tert‑butyl vs. υ ≈ 0.49 for methoxyethyl) provides a clean comparative system for benchmarking force‑field accuracy in reproducing urea conformational preferences [6]. Computational chemists can use the crystallographically determined single conformation of this compound as a ground‑truth dataset for validating molecular mechanics or DFT models intended to predict ligand‑protein binding poses [7].

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